N-4 Methyl Substituent Defines Potent Gastrokinetic Benzamide Activity in Rat Gastric Emptying Models
When incorporated into the 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamide scaffold, the N-4 methyl-substituted derivative (the core scaffold derived from (4-methylmorpholin-2-yl)methanamine) was evaluated alongside a series of N-4-substituted analogs including isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)propyl, and pyridylmethyl variants. Among the series, certain N-4 substituents showed potent in vivo gastric emptying activity in the phenol red semisolid meal rat model. Notably, the N-4-(3-pyridylmethyl) derivative (compound 57b) achieved potency equipotent to the 4-fluorobenzyl analog AS-4370 (cisapride) in both rat and mouse gastric emptying assays . The systematic structure-activity relationship (SAR) data across N-4 substituents establishes that the N-4 methyl variant represents a specific structural choice with distinct activity from bulkier alkyl, aryloxyalkyl, or heteroarylmethyl substituents .
| Evidence Dimension | In vivo gastric emptying activity (phenol red semisolid meal in rats) |
|---|---|
| Target Compound Data | N-4 methyl benzamide derivative synthesized from (4-methylmorpholin-2-yl)methanamine; part of SAR series |
| Comparator Or Baseline | N-4-(3-pyridylmethyl) benzamide (57b) and N-4-(4-fluorobenzyl) analog (AS-4370/cisapride) |
| Quantified Difference | Compound 57b (N-4-(3-pyridylmethyl)) demonstrated equipotent gastrokinetic activity to the 4-fluorobenzyl analogue (AS-4370) in rat and mouse models; other N-4 substituents (including methyl) exhibited distinct potency profiles within the SAR series |
| Conditions | In vivo: gastric emptying of phenol red semisolid meal in rats and mice; resin pellet solid meal in rats |
Why This Matters
Selection of (4-methylmorpholin-2-yl)methanamine as a synthetic building block enables access to the specific N-4 methyl benzamide series with documented SAR, whereas substitution with alternative N-alkyl or N-arylalkyl morpholines would produce compounds with different (and not necessarily predictable) gastrokinetic activity profiles.
